![molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6](/img/structure/B2671736.png)
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine” is a chemical compound with the molecular formula C13H14N2O2S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of “4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine” can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide . The yield of this reaction is reported to be 95.6% .Aplicaciones Científicas De Investigación
Antiviral Activity
Research conducted by Holý et al. (2002) discusses the antiviral activity of pyrimidine derivatives, including those with sulfanyl substitutions. Although the specific compound "4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine" is not directly mentioned, the study provides a broader understanding of the antiviral potential of similar pyrimidine derivatives. Compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine inhibited the replication of various viruses, including herpes simplex types 1 and 2, indicating the significance of such structures in antiviral research (Holý et al., 2002).
Synthesis and Structural Analysis
A study by Tang et al. (2010) on a new sulfanilamide Schiff-base compound explores the synthesis and fluorescent properties of pyrimidine derivatives. This research provides insights into the chemical characteristics and potential applications of such compounds in fluorescence-based technologies (Tang et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment, including gloves and eye protection .
Propiedades
IUPAC Name |
4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJGMQRNRSYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
![N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2671658.png)
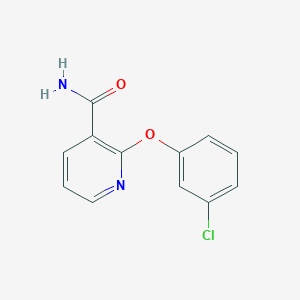
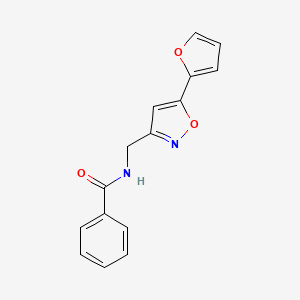

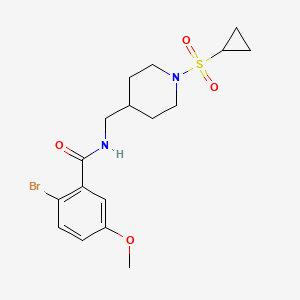

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
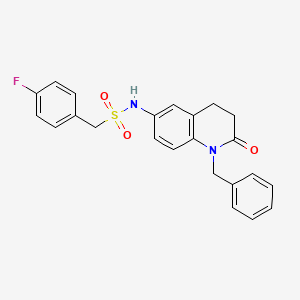

![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)
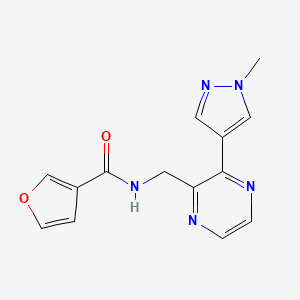
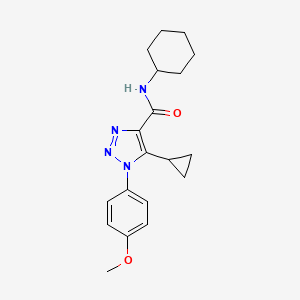
![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)